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molecular formula C11H20N2O2S B1306625 tert-Butyl N-(5-isothiocyanatopentyl)carbamate CAS No. 347890-46-4

tert-Butyl N-(5-isothiocyanatopentyl)carbamate

Cat. No. B1306625
M. Wt: 244.36 g/mol
InChI Key: SRTMCAQUUMOZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686381B2

Procedure details

To a solution of 2 g (9.9 mmol) (5-Amino-pentyl)-carbamic acid tert-butyl ester in 40 ml THF at 0° C. was added 896 μl (14.83 mmol) CS2 and allowed to stir at room temperature for 14 h. 623 mg (14.83 mmol) cyanamide and 4 drops NEt3 was added and the mixture was heated to 4° C. for 3 h. The mixture was extracted with diethyl ether and the combined organic layers were dried with MgSO4. After filtration and removal of the volatiles the residue was purified by flash column chromatography on silica eluting with ethyl acetate/cyclohexane 1:1. The evaporation of the product fractions yielded 2.24 g (93%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
896 μL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
623 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])([CH3:4])([CH3:3])[CH3:2].[C:15](=S)=[S:16].N#CN>C1COCC1.CCN(CC)CC>[C:1]([O:5][C:6](=[O:14])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]=[C:15]=[S:16])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCCCN)=O
Name
Quantity
896 μL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
623 mg
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 4° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the volatiles the residue
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica eluting with ethyl acetate/cyclohexane 1:1
CUSTOM
Type
CUSTOM
Details
The evaporation of the product fractions

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCCCN=C=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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